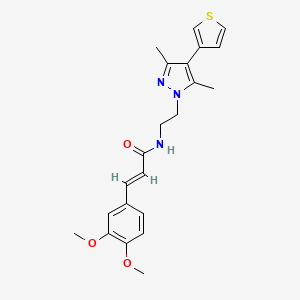

(E)-3-(3,4-dimethoxyphenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide

Description

Properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-15-22(18-9-12-29-14-18)16(2)25(24-15)11-10-23-21(26)8-6-17-5-7-19(27-3)20(13-17)28-4/h5-9,12-14H,10-11H2,1-4H3,(H,23,26)/b8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPHQMSHAAYJFPA-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C=CC2=CC(=C(C=C2)OC)OC)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-(3,4-dimethoxyphenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide (CAS Number: 2034890-56-5) is a novel derivative within the class of pyrazoline compounds, known for their diverse biological activities. This article explores its biological activity, including in vitro evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C22H25N3O3S

- Molecular Weight : 411.5 g/mol

- Structure : The compound features a complex structure with a methoxy-substituted phenyl group and a thiophenyl-pyrazole moiety, which are crucial for its biological activity.

1. Antioxidant Activity

Recent studies indicate that pyrazoline derivatives exhibit significant antioxidant properties. The presence of methoxy groups enhances the electron-donating ability of the molecule, contributing to its capacity to scavenge free radicals. This property is vital in mitigating oxidative stress-related diseases.

2. Antitumor Activity

In vitro studies have shown that compounds similar to (E)-3-(3,4-dimethoxyphenyl)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)acrylamide demonstrate cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have been reported to inhibit cell proliferation in breast and colon cancer cells, suggesting that this compound may also possess anticancer properties due to its structural analogies.

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as α-glucosidase and urease. The SAR studies indicate that specific substituents on the pyrazole ring significantly influence enzyme binding affinity. For example, derivatives with electron-withdrawing groups like trifluoromethyl showed enhanced inhibitory activity compared to their counterparts .

| Compound | IC50 (µM) - α-glucosidase | IC50 (µM) - Urease |

|---|---|---|

| Acarbose | 5.30 ± 0.30 | 31.40 ± 2.50 |

| Compound 6 | 2.50 ± 0.30 | 14.30 ± 3.90 |

| Compound 7 | 3.20 ± 0.10 | 19.20 ± 0.10 |

| Compound 14 | 3.40 ± 0.10 | 21.80 ± 2.90 |

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the position and nature of substituents on the pyrazole and phenyl rings are critical for biological activity:

- Methoxy Groups : Enhance solubility and electron donation.

- Thienyl Substituents : Improve interaction with enzyme active sites.

- Dimethyl Substituents : Influence steric hindrance and electronic properties.

Case Studies

- Antitumor Efficacy : A study demonstrated that a structurally similar pyrazoline derivative exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 15 µM .

- Inhibition of Enzymatic Activity : Another investigation highlighted that derivatives with specific substitutions showed up to five times greater inhibition of α-glucosidase compared to standard drugs, indicating strong potential for managing diabetes through enzyme regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A. Pyrazole-Acrylamide Derivatives Compounds like “(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione” (from ) share structural motifs such as nitrogen-rich heterocycles (pyrazole/triazole) and aromatic substituents. However, the thiophene substitution in the target compound distinguishes it by introducing sulfur-based π-π interactions, which can enhance binding affinity to enzymes like cytochrome P450 isoforms .

B. Thiophene-Containing Acrylamides

Thiophene derivatives, such as those in kinase inhibitors (e.g., imatinib analogues), often exhibit improved metabolic stability compared to phenyl-only scaffolds. The thiophene’s electron-rich nature may also facilitate charge-transfer interactions absent in purely hydrocarbon-based analogues.

Pharmacological and Physicochemical Properties

The target compound’s acrylamide group enables covalent inhibition, a critical advantage over non-covalent analogues like the triazole-thione derivative . Its higher logP suggests better membrane permeability but may increase off-target risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.